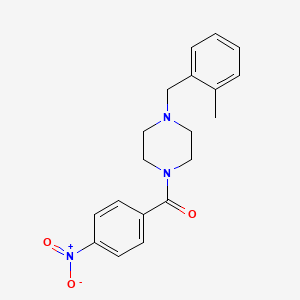

1-benzyl-N-(1,1-diethylpropyl)-4-piperidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(1,1-diethylpropyl)-4-piperidinecarboxamide is a chemical compound that belongs to the piperidine class, known for a wide range of pharmacological activities. Piperidine derivatives have been synthesized and evaluated for various biological activities, including their role as acetylcholinesterase inhibitors, indicating their potential in therapeutic applications such as antidementia agents (Sugimoto et al., 1990).

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex reactions aiming at introducing specific functional groups to enhance biological activity. For instance, novel piperidine derivatives have been synthesized, focusing on modifications at the benzamide moiety to increase anti-acetylcholinesterase activity (Sugimoto et al., 1990). Another approach involved the synthesis of carbon-14 labelled N,N-diethyl-4-[phenyl-(piperidin-4-ylidene)methyl]-benzamide, demonstrating a method to incorporate radioisotopes for pharmacological studies (Gawell, 2003).

Molecular Structure Analysis

The molecular structure of piperidine derivatives reveals insights into their conformation and potential interactions with biological targets. Studies have characterized the structure of similar compounds, showing the importance of conjugation and the flatness of the central heterocycles for their biological activities (Nesterov et al., 2003).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions, leading to a wide range of compounds with potential biological applications. For instance, the synthesis of novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives highlights the versatility of piperidine as a building block for creating compounds with antibacterial properties (Pouramiri et al., 2017).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their pharmacological application. While specific data on 1-benzyl-N-(1,1-diethylpropyl)-4-piperidinecarboxamide is not provided, related compounds exhibit characteristics that influence their interaction with biological systems and their overall efficacy as therapeutic agents.

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including reactivity, acidity/basicity, and the presence of functional groups, define their biological activity and interaction with targets. The synthesis and evaluation of derivatives as acetylcholinesterase inhibitors or antibacterial agents demonstrate the importance of chemical modifications in enhancing biological activities and selectivity (Sugimoto et al., 1990), (Pouramiri et al., 2017).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, closely related to the compound , have been synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly one with an IC50 of 0.56 nM, have shown a marked and significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting their potential as antidementia agents (Sugimoto et al., 1990).

Antibacterial Activity

Novel 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides have been synthesized, displaying antibacterial effects against both Gram-negative and Gram-positive bacteria in vitro. These compounds were created through a reaction involving N-benzyl-2-cyanoacetamide, showcasing the versatility of N-benzyl piperidine derivatives in developing new antibacterial agents (Pouramiri et al., 2017).

Metal Complex Bioactivity

Metal complexes of new benzamides, including derivatives similar to the compound of interest, have shown promising results in vitro for antibacterial activity against various bacterial strains. These findings suggest potential applications in combating bacterial infections and highlight the multifunctional nature of benzamide and piperidine derivatives in medicinal chemistry (Khatiwora et al., 2013).

Growth Hormone Secretagogue Analysis

The study of N-[1(R) — [(1,2-dihydro-1-methylsulfonylspiro[3H-indole-3,4′-piperidin]-1′-yl)carbonyl]-2-(phenylmethyloxy)ethyl]-2-amino-2-methylpropanamide, a growth hormone secretagogue (GHS), provides insights into the gas-phase rearrangement of such compounds. This research contributes to the understanding of the behavior of piperidine derivatives under mass spectrometry conditions, which is crucial for the development of new drugs and the analysis of their metabolic pathways (Qin, 2002).

properties

IUPAC Name |

1-benzyl-N-(3-ethylpentan-3-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O/c1-4-20(5-2,6-3)21-19(23)18-12-14-22(15-13-18)16-17-10-8-7-9-11-17/h7-11,18H,4-6,12-16H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWXLZTTWIHCPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC)NC(=O)C1CCN(CC1)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-N-(3-ethylpentan-3-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1-naphthyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5548648.png)

![4-(pyrazolo[1,5-a]pyridin-7-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5548653.png)

![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5548661.png)

![(4-cyclopentyl-3-oxopiperazin-1-yl)[3-(methoxymethyl)phenyl]acetic acid](/img/structure/B5548672.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![3-[(3-isoxazolylmethyl)thio]-5-methyl-4-phenyl-4H-1,2,4-triazole](/img/structure/B5548692.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![2,7,8-trimethyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5548715.png)